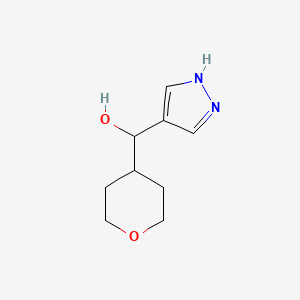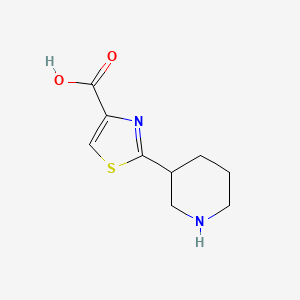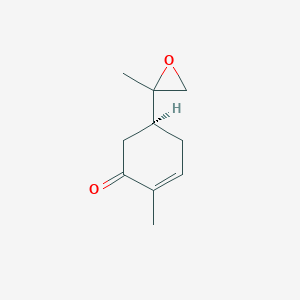
2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexenone ring substituted with a methyloxirane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Cyclohexenone Ring: This can be achieved through the dehydrogenation of cyclohexanone using a palladium catalyst in the presence of oxygen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.
Substitution: The methyloxirane group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexenone derivatives.
Aplicaciones Científicas De Investigación
(5S)-2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors.
Material Science: It can be used in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which (5S)-2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one exerts its effects depends on the specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The methyloxirane group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the methyloxirane group.
2-Methylcyclohex-2-en-1-one: Similar structure but lacks the epoxide ring.
Uniqueness
The presence of the methyloxirane group in (5S)-2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one imparts unique reactivity and potential biological activity that is not observed in simpler analogs. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
672898-51-0 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(5S)-2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-8(5-9(7)11)10(2)6-12-10/h3,8H,4-6H2,1-2H3/t8-,10?/m0/s1 |
Clave InChI |
GYDNZKYKQMXPLK-PEHGTWAWSA-N |
SMILES isomérico |
CC1=CC[C@@H](CC1=O)C2(CO2)C |
SMILES canónico |
CC1=CCC(CC1=O)C2(CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


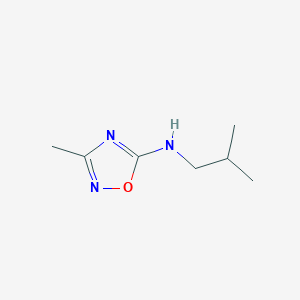
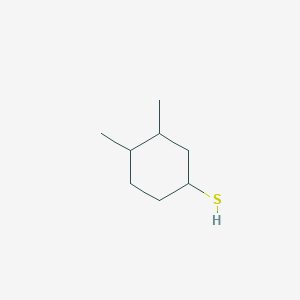
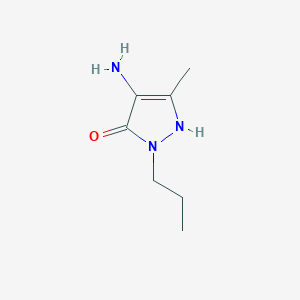
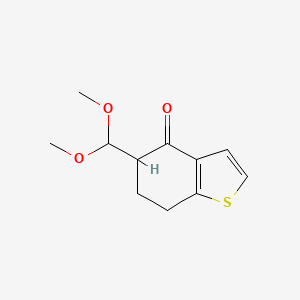
![N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine](/img/structure/B13304591.png)
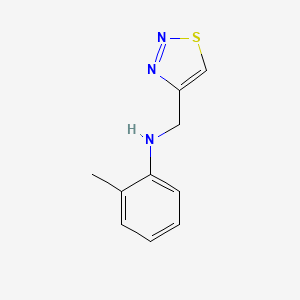
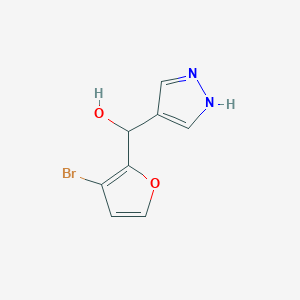
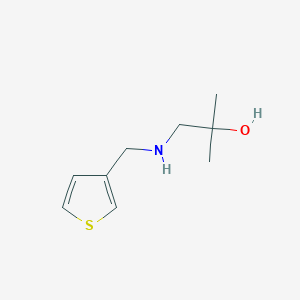
![3-[(2S)-Butan-2-yl]pyrazin-2-ol](/img/structure/B13304603.png)
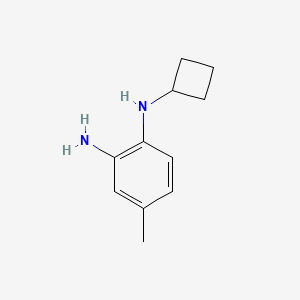
![1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol](/img/structure/B13304607.png)

